

A Comprehensive Review of Lificiguat's Biological Activities: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lificiguat*

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Abstract

Lificiguat, also known as YC-1, is a versatile small molecule renowned for its dual mechanism of action as a soluble guanylate cyclase (sGC) activator and a Hypoxia-inducible factor-1 α (HIF-1 α) inhibitor. This technical guide provides a comprehensive review of the biological activities of **Lificiguat**, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of cardiovascular disease and oncology.

Introduction

Lificiguat (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) was initially identified as a potent inhibitor of platelet aggregation.[1] Subsequent research revealed its multifaceted pharmacological profile, primarily centered around two key signaling pathways: the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway and the hypoxia-inducible factor-1 (HIF-1) signaling cascade.[2][3] Its ability to modulate these pathways has positioned **Lificiguat** as a significant tool for investigating physiological and

pathophysiological processes and as a potential therapeutic agent for a range of diseases, including cardiovascular disorders and cancer.[\[1\]](#)[\[4\]](#)

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for **Lif McGuat**'s biological activities.

Table 1: In Vitro Efficacy of **Lif McGuat**

Biological Activity	Assay System	Parameter	Value	Reference(s)
sGC Activation	Sf21 cells with 30 nM PAPA/NO	EC50	4.11 µM	[5]
sGC Binding	Purified sGC (β subunit) in the presence of CO	Kd	0.6-1.1 µM	[6]
Platelet Aggregation Inhibition	Washed rabbit platelets (Collagen-induced)	IC50	14.6 µM	[3]
Platelet Aggregation Inhibition	Washed human platelets (Collagen-induced)	IC50	0.04 µM	[3]
Cytotoxicity	HL60 cells	ED50	25.27 µM	[5]
Cytotoxicity	HepG2 cells (72 hrs)	IC50	2.2 µM	[7]
HIF-1 Transcriptional Activity Inhibition	Human AGS cells	IC50	2 µM	[8]

Table 2: In Vivo Data for **Lif McGuat**

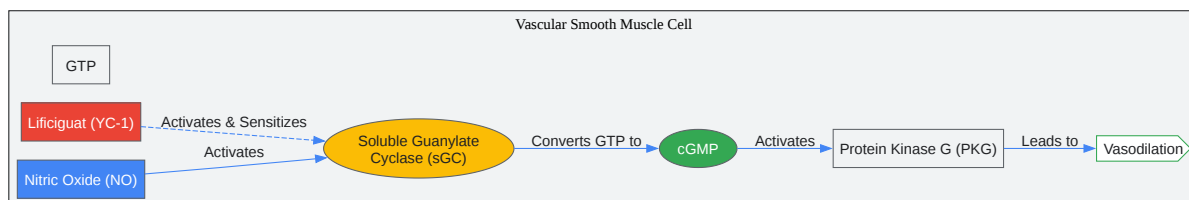
Study Type	Animal Model	Dosage	Route of Administration	Observed Effects	Reference(s)
Anti-tumor Activity	Male nude (BALB/cAnN Crj-nu/nu) mice with xenograft tumors	30 µg/g	Intraperitoneal (i.p.)	Inhibition of tumor growth and angiogenesis	[4]
Antithrombotic Activity	Experimental animals	Not specified	Not specified	Inhibition of platelet-rich thrombosis and decrease in mean arterial pressure	[4]

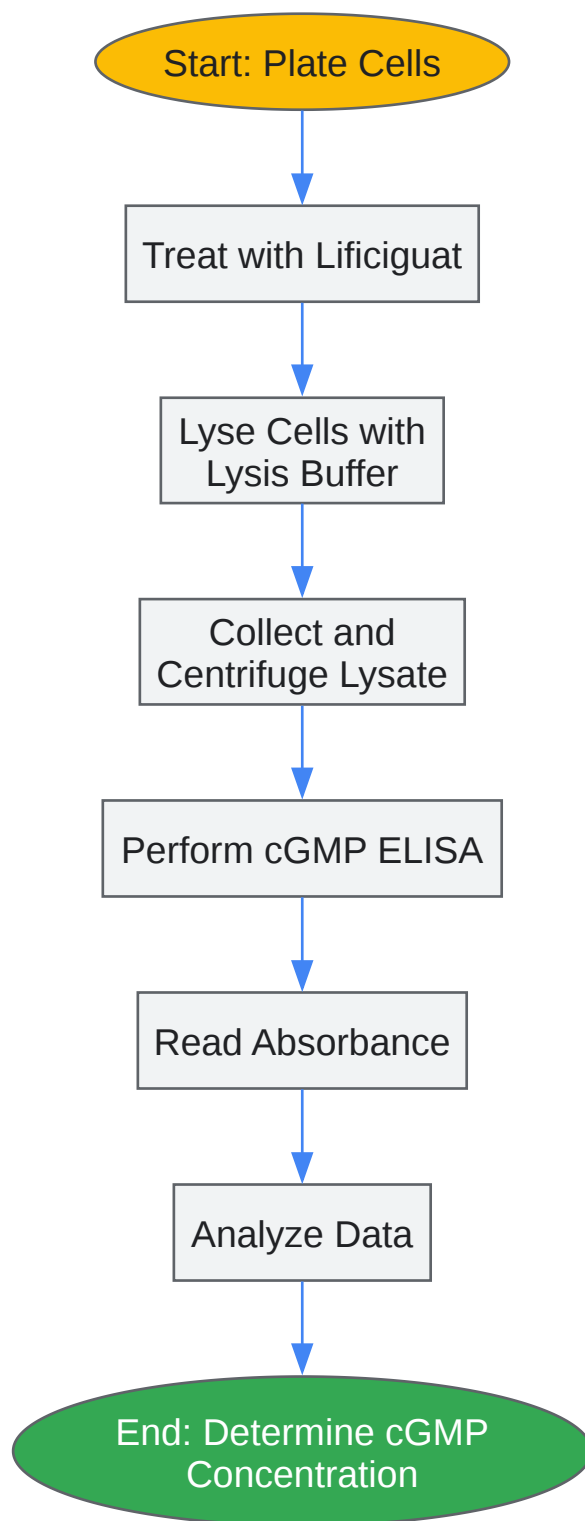
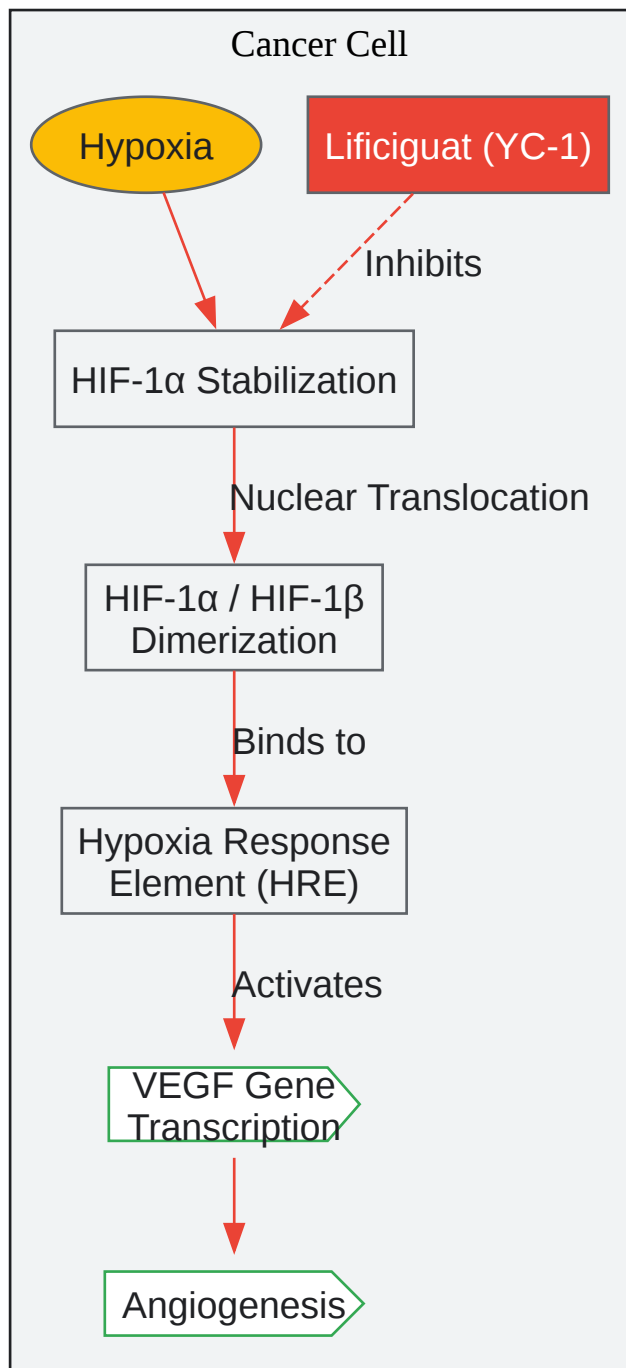
Signaling Pathways and Mechanisms of Action

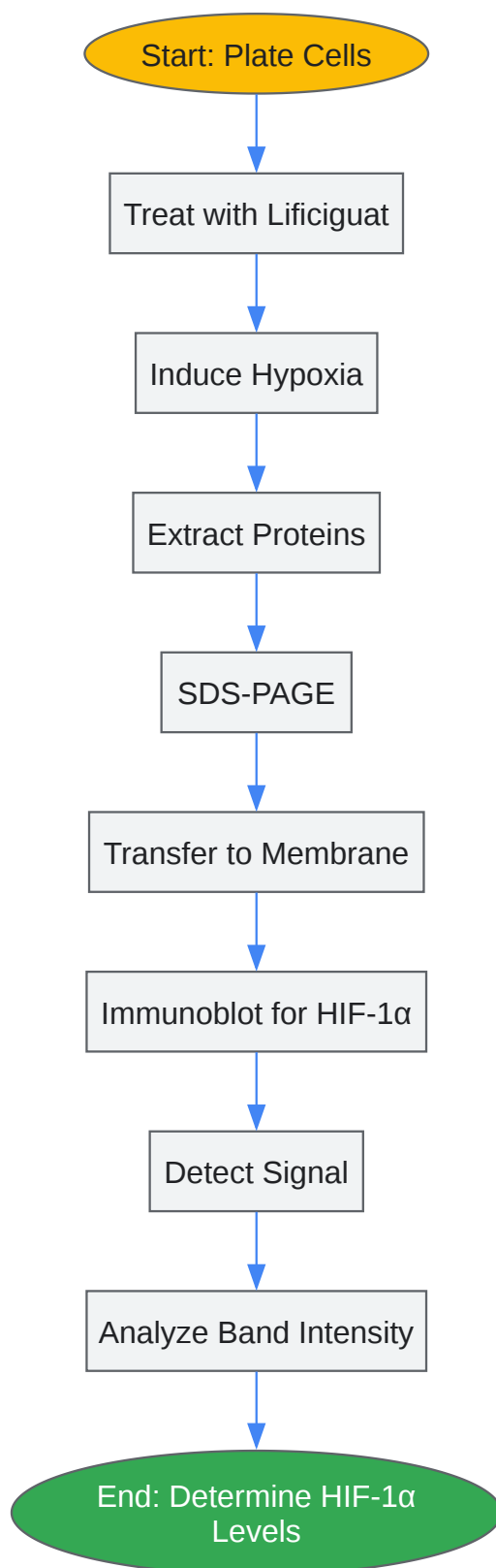
Lifigiquat exerts its biological effects primarily through the modulation of two distinct signaling pathways.

Activation of the Soluble Guanylate Cyclase (sGC) Pathway

Lifigiquat is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[2] It sensitizes sGC to its endogenous activator, NO, and can also directly stimulate the enzyme, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[4] This elevation in cGMP activates downstream effectors such as protein kinase G (PKG), resulting in vasodilation and inhibition of platelet aggregation.[1][9]







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